AMD3465 is a non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4) [, , , ]. It is a monocyclam derivative of the bicyclam antagonist AMD3100 (Plerixafor) [, , ], exhibiting higher affinity and potency in inhibiting CXCR4 signaling [].
AMD3465 has been extensively investigated in preclinical research for its potential as an anticancer agent, due to the role of CXCR4 in tumor progression and metastasis [, , , , , , , , , ]. It has also shown promise in research on other diseases such as diabetic retinopathy [], pulmonary granuloma formation [], and acute kidney injury [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5